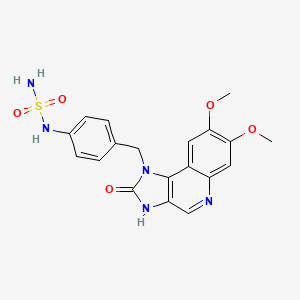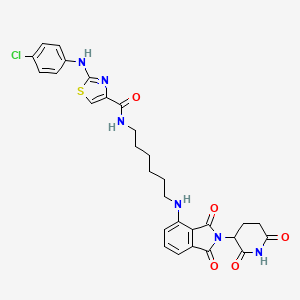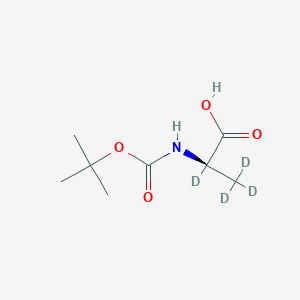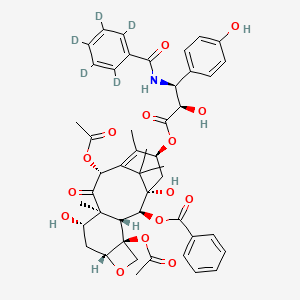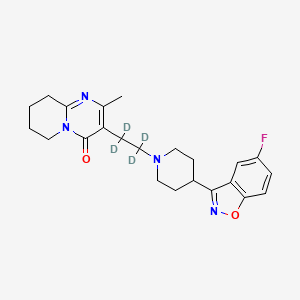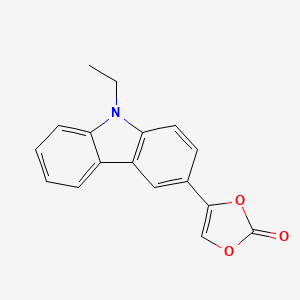
photoCORM-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
photoCORM-2 is a carbon monoxide releasing molecule (CORM) that is activated by light. This compound is particularly significant due to its ability to release carbon monoxide in a controlled manner upon exposure to light, making it a valuable tool in various scientific research applications. Carbon monoxide, despite its toxicity, has therapeutic potential, and this compound allows for precise delivery of this gas in biological systems .
准备方法
The synthesis of photoCORM-2 involves several steps. One common method includes the preparation of a rhenium complex. For instance, rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol to form a yellow solid, which is then further reacted with tris(hydroxymethyl)phosphine in tetrahydrofuran to yield the final product . This process requires careful control of reaction conditions, including temperature and solvent purity, to ensure the desired product is obtained.
化学反应分析
photoCORM-2 undergoes various chemical reactions, primarily driven by light activation. The key reaction is the release of carbon monoxide upon exposure to visible light. This reaction can be influenced by the presence of different reagents and conditions. For example, in the presence of palladium catalysts, this compound can facilitate aminocarbonylation reactions, leading to the formation of functionalized amides . The major product of these reactions is typically the desired amide compound, with carbon monoxide being released as a byproduct.
科学研究应用
photoCORM-2 has a wide range of applications in scientific research. In chemistry, it is used as a source of carbon monoxide for various synthetic transformations. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly its anti-tumor activity . The ability to release carbon monoxide in a controlled manner makes it a valuable tool for studying the effects of this gas in cellular systems and tissues. Additionally, this compound is used in industrial applications where controlled carbon monoxide release is required .
作用机制
The mechanism of action of photoCORM-2 involves the release of carbon monoxide upon exposure to light. This process is facilitated by the photolysis of the carbonyl ligands in the compound. The released carbon monoxide can then interact with various molecular targets, including hemoglobin and other metalloproteins . This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses, depending on the specific molecular pathways involved.
相似化合物的比较
photoCORM-2 is unique among carbon monoxide releasing molecules due to its activation by visible light. Other similar compounds include flavonol-based photoCORMs and manganese-based photoCORMs, which also release carbon monoxide upon light activation . this compound stands out due to its good cellular uptake and real-time monitoring ability of carbon monoxide release by a color change approach . This makes it particularly useful for applications requiring precise control and monitoring of carbon monoxide delivery.
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |
InChI 键 |
LNWWMBPIOGTCRZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


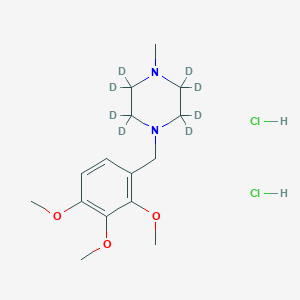

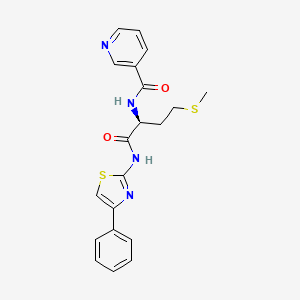
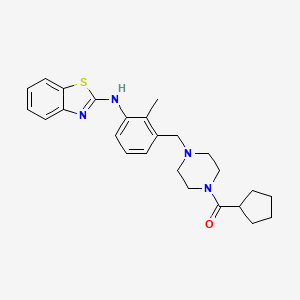


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
